molecular formula C10H11F3O B1592844 3-(2-(Trifluoromethyl)phenyl)propan-1-ol CAS No. 191155-81-4

3-(2-(Trifluoromethyl)phenyl)propan-1-ol

Cat. No. B1592844
M. Wt: 204.19 g/mol
InChI Key: MNJCAHDWFQQMFI-UHFFFAOYSA-N
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Description

3-(2-(Trifluoromethyl)phenyl)propan-1-ol is an organofluorine compound with the molecular formula C10H11F3O . It has a molecular weight of 204.19 . The IUPAC name for this compound is 3-[2-(trifluoromethyl)phenyl]-1-propanol .


Molecular Structure Analysis

The InChI code for 3-(2-(Trifluoromethyl)phenyl)propan-1-ol is 1S/C10H11F3O/c11-10(12,13)9-6-2-1-4-8(9)5-3-7-14/h1-2,4,6,14H,3,5,7H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

3-(2-(Trifluoromethyl)phenyl)propan-1-ol is a clear, colorless to yellow liquid . It is stored at room temperature .

Scientific Research Applications

  • Phthalocyanine Synthesis

    • Field: Organic Chemistry
    • Application: This compound is used in the synthesis of peripherally tetra-substituted phthalocyanines .
    • Method: The reaction of 4-nitrophthalonitrile with 3-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)propan-1-ol results in the formation of 4-[3-(4-{[3 (trifluoromethyl)benzyl]oxy}phenyl)propoxy] phthalonitrile .
    • Results: The resulting phthalocyanines have been found to exhibit diffusion-controlled electron transfer properties, which were studied using various electrochemical techniques .
  • Electrochemical Technologies

    • Field: Electrochemistry
    • Application: The electrochemical and spectroelectrochemical properties of phthalocyanines carrying 4-[3-(4-{[3 (trifluoromethyl)benzyl]oxy}phenyl)propoxy] groups have been investigated .
    • Method: The redox behaviors of these compounds were studied using cyclic voltammetry, square wave voltammetry, and in situ spectroelectrochemistry .
    • Results: The studies showed that these complexes have either metal-based or ligand-based diffusion-controlled electron transfer properties .
  • Synthesis of 3-((3-amino-4-fluorophenyl)(hydroxy)methyl)benzonitrile

    • Field: Organic Chemistry
    • Application: This compound is used in the synthesis of 3-((3-amino-4-fluorophenyl)(hydroxy)methyl)benzonitrile .
    • Method: The reaction involves 3-((3-amino-4-fluorophenyl)(hydroxy)methyl)benzonitrile, l-(3-((tert-butoxycarbonylamino)methyl)phenyl)-3-(trifluoromethyl)-lH-pyrazole-5-carboxylic acid, N-ethyl-N-isopropylpropan-2-amine, and bromotripyrrolidin-l-ylphosphonium hexafluorophosphate .
    • Results: The mixture is stirred for 19 hours at 37 °C .
  • Synthesis of 3-(3-(Trifluoromethyl)phenyl)propanal

    • Field: Organic Chemistry
    • Application: This compound is used in the synthesis of 3-(3-(Trifluoromethyl)phenyl)propanal .
    • Method: The specific method of synthesis is not provided in the source .
    • Results: The resulting compound has a molecular weight of 202 and is characterized by 1H-NMR and 13C-NMR .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and using personal protective equipment .

properties

IUPAC Name

3-[2-(trifluoromethyl)phenyl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3O/c11-10(12,13)9-6-2-1-4-8(9)5-3-7-14/h1-2,4,6,14H,3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNJCAHDWFQQMFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCCO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50625348
Record name 3-[2-(Trifluoromethyl)phenyl]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-(Trifluoromethyl)phenyl)propan-1-ol

CAS RN

191155-81-4
Record name 2-(Trifluoromethyl)benzenepropanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=191155-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[2-(Trifluoromethyl)phenyl]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
FC Demidoff, GS Caleffi, M Figueiredo… - The Journal of Organic …, 2022 - ACS Publications
The oxo-tethered-Ru(II) precatalyst promoted the one-pot C═C/C═O reduction of chalcones using sodium formate as the hydrogen source in water through asymmetric transfer …
Number of citations: 1 pubs.acs.org

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